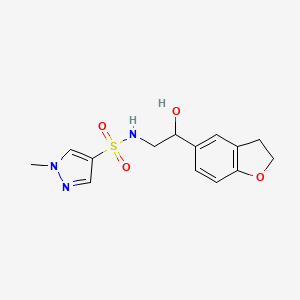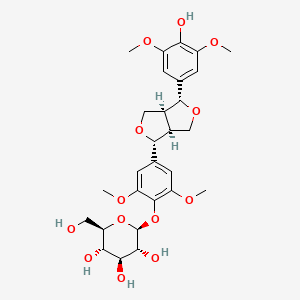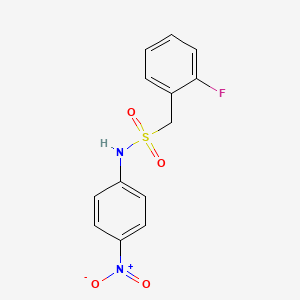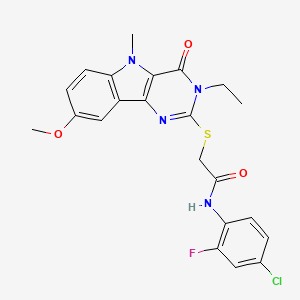
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a pyrazole ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The 2,3-dihydrobenzofuran and pyrazole rings might participate in electrophilic aromatic substitution reactions, while the sulfonamide group might undergo hydrolysis or other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Sulfonamide-containing derivatives have been extensively researched for their cyclooxygenase-2 (COX-2) inhibition capabilities, leading to potential applications in the treatment of conditions such as rheumatoid arthritis and osteoarthritis. For instance, a series of 1,5-diarylpyrazole derivatives exhibited potent and selective COX-2 inhibition, highlighting the therapeutic potential of these compounds in inflammatory diseases (Penning et al., 1997).
Anticancer and Antimicrobial Activities
The research has identified sulfonamide derivatives with significant anticancer and antimicrobial activities. For example, pyrazoline benzensulfonamides have been studied for their carbonic anhydrase and acetylcholinesterase inhibition, displaying low cytotoxicity and potential as novel candidates for further development as inhibitors (Ozmen Ozgun et al., 2019). Another study synthesized and evaluated sulfonamide derivatives for their in vitro anticancer activity, identifying several compounds with higher activity than the standard drug doxorubicin, suggesting their potential for therapeutic applications (Ghorab et al., 2015).
COX-2 Inhibition for Anti-Inflammatory Applications
A variety of 1,5-diarylpyrazoles were synthesized and evaluated for COX-2 inhibitory activity, revealing structure-activity relationships that contribute to the development of novel anti-inflammatory agents. This research underlines the importance of sulfonamide derivatives in designing drugs with reduced gastrointestinal toxicity (Singh et al., 2005).
Carbonic Anhydrase Inhibition
Sulfonamides have been acknowledged for their role in inhibiting carbonic anhydrase, which is significant in treating conditions like glaucoma, epilepsy, and altitude sickness. The structural characterization and inhibitory activities of sulfonamide derivatives on carbonic anhydrase isozymes highlight the potential medicinal applications of these compounds (Büyükkıdan et al., 2017).
Antiproliferative Activities
Studies have also focused on the antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines, indicating the potential of these compounds in cancer therapy. This includes selective effects against specific tumor cells, providing a basis for developing targeted anticancer treatments (Mert et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be the biogenic amine transporters , specifically the human dopamine transporter (hDAT) and the human serotonin transporter (hSERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
The compound interacts with its targets by binding to the transporter proteins. It is suggested that benzofurans, such as the one present in this compound, generally have low hDAT selectivity but higher hSERT potency . This implies that the compound may preferentially bind to and inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft.
Pharmacokinetics
Similar benzofuran compounds are known to have diverse pharmacokinetic properties The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-9-12(7-15-17)22(19,20)16-8-13(18)10-2-3-14-11(6-10)4-5-21-14/h2-3,6-7,9,13,16,18H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEALPLIOKUWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430468.png)
![N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2430469.png)


![(2S,3S)-1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2430474.png)
![1-{1-[2-(Thiophen-2-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2430476.png)

![ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2430481.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2430483.png)

![6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2430487.png)
![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)